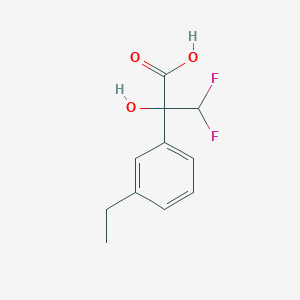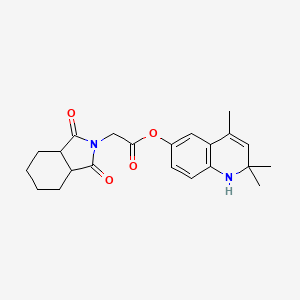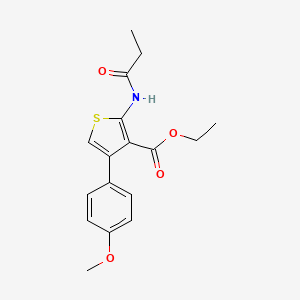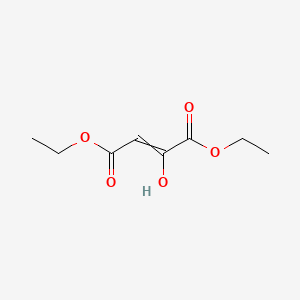
2-(3-Ethylphenyl)-3,3-difluoro-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethylphenyl)-3,3-difluoro-2-hydroxypropanoic acid is an organic compound with a complex structure that includes a phenyl ring substituted with an ethyl group, two fluorine atoms, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylphenyl)-3,3-difluoro-2-hydroxypropanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the ethyl group to the phenyl ring, followed by the addition of fluorine atoms and the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Ethylphenyl)-3,3-difluoro-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the fluorine atoms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-(3-Ethylphenyl)-3,3-difluoro-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-(3-Ethylphenyl)-3,3-difluoro-2-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Methylphenyl)-3,3-difluoro-2-hydroxypropanoic acid
- 2-(3-Ethylphenyl)-3,3-dichloro-2-hydroxypropanoic acid
- 2-(3-Ethylphenyl)-3,3-difluoro-2-aminopropanoic acid
Uniqueness
What sets 2-(3-Ethylphenyl)-3,3-difluoro-2-hydroxypropanoic acid apart from similar compounds is the specific combination of the ethyl group, fluorine atoms, and hydroxyl group. This unique arrangement of functional groups imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H12F2O3 |
|---|---|
Peso molecular |
230.21 g/mol |
Nombre IUPAC |
2-(3-ethylphenyl)-3,3-difluoro-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H12F2O3/c1-2-7-4-3-5-8(6-7)11(16,9(12)13)10(14)15/h3-6,9,16H,2H2,1H3,(H,14,15) |
Clave InChI |
YGALWLDSIXNMTI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)C(C(F)F)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]butanamide](/img/structure/B12450137.png)
![2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-amine](/img/structure/B12450155.png)
![(2Z)-3-{[Bis({[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-YL)but-2-EN-2-YL]oxy})europio]oxy}-4,4,4-trifluoro-1-(thiophen-2-YL)but-2-EN-1-one; phen](/img/structure/B12450168.png)
![2-[(4-Phenylbutan-2-yl)carbamoyl]benzoic acid](/img/structure/B12450169.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12450173.png)
![(E)-[(3-Nitropyridin-2-YL)methylidene]aminothiourea](/img/structure/B12450183.png)

![ethyl 6-amino-4-[2-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B12450209.png)

![[(4'-Ethyl[1,1'-biphenyl]-4-yl)methyl]hydrazine](/img/structure/B12450222.png)
![{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine](/img/structure/B12450226.png)
![N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide](/img/structure/B12450227.png)

